molecular formula C8H15NO B3394391 (R)-3-Cyclobutylmorpholine CAS No. 1270182-56-3

(R)-3-Cyclobutylmorpholine

Cat. No.: B3394391
CAS No.: 1270182-56-3
M. Wt: 141.21 g/mol
InChI Key: PWMXMPNANXOTLP-QMMMGPOBSA-N
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Description

®-3-Cyclobutylmorpholine is a chiral morpholine derivative characterized by the presence of a cyclobutyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Cyclobutylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with diethylene glycol in the presence of a strong acid catalyst, such as sulfuric acid, to form the morpholine ring. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the production of ®-3-Cyclobutylmorpholine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain high-purity ®-3-Cyclobutylmorpholine.

Chemical Reactions Analysis

Types of Reactions: ®-3-Cyclobutylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxides of ®-3-Cyclobutylmorpholine.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted morpholine derivatives with various alkyl or acyl groups.

Scientific Research Applications

®-3-Cyclobutylmorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Cyclobutylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by either activating or inhibiting the function of its molecular targets, leading to various physiological effects.

Comparison with Similar Compounds

    (S)-3-Cyclobutylmorpholine: The enantiomer of ®-3-Cyclobutylmorpholine with similar structural features but different stereochemistry.

    Cyclobutylamine: A precursor used in the synthesis of ®-3-Cyclobutylmorpholine.

    Morpholine: The parent compound without the cyclobutyl group.

Uniqueness: ®-3-Cyclobutylmorpholine is unique due to its chiral nature and the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. Its stereochemistry plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3R)-3-cyclobutylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(3-1)8-6-10-5-4-9-8/h7-9H,1-6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMXMPNANXOTLP-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717597
Record name (3R)-3-Cyclobutylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270182-56-3
Record name (3R)-3-Cyclobutylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Cyclobutylmorpholine
Reactant of Route 2
(R)-3-Cyclobutylmorpholine
Reactant of Route 3
(R)-3-Cyclobutylmorpholine
Reactant of Route 4
(R)-3-Cyclobutylmorpholine
Reactant of Route 5
(R)-3-Cyclobutylmorpholine
Reactant of Route 6
(R)-3-Cyclobutylmorpholine

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